3-(Boc-amino)-5-oxo-5-(tritylamino)pent-1-yne
Description
3-(Boc-amino)-5-oxo-5-(tritylamino)pent-1-yne is a specialized organic compound featuring a tert-butyloxycarbonyl (Boc)-protected amine, a trityl (triphenylmethyl)-protected amine, a ketone group, and a terminal alkyne. This unique combination of functional groups suggests its utility in peptide synthesis and radiopharmaceutical development, particularly as a precursor for click chemistry or imaging agents. The Boc and trityl groups provide orthogonal protection, allowing selective deprotection during multi-step syntheses.
Properties
IUPAC Name |
tert-butyl N-[5-oxo-5-(tritylamino)pent-1-yn-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O3/c1-5-25(30-27(33)34-28(2,3)4)21-26(32)31-29(22-15-9-6-10-16-22,23-17-11-7-12-18-23)24-19-13-8-14-20-24/h1,6-20,25H,21H2,2-4H3,(H,30,33)(H,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZHFPWBIKIAUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (5-oxo-5-(tritylamino)pent-1-YN-3-YL)carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the Pent-1-yn-3-yl Chain: This step involves the reaction of an appropriate alkyne with a suitable electrophile to form the pent-1-yn-3-yl chain.
Introduction of the Tritylamino Group: The tritylamino group is introduced through a nucleophilic substitution reaction, where a trityl chloride reacts with an amine.
Formation of the Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the carbamate group.
Industrial Production Methods
Industrial production methods for tert-butyl (5-oxo-5-(tritylamino)pent-1-YN-3-YL)carbamate are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Boc-amino)-5-oxo-5-(tritylamino)pent-1-yne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
3-(Boc-amino)-5-oxo-5-(tritylamino)pent-1-yne has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (5-oxo-5-(tritylamino)pent-1-YN-3-YL)carbamate involves its interaction with specific molecular targets and pathways. The tritylamino group and carbamate functional group play crucial roles in its activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Key Structural Features:
- 3-(Boc-amino)-5-oxo-5-(tritylamino)pent-1-yne: Boc-protected amine, trityl-protected amine, ketone, terminal alkyne.
- Analog Compounds: (2S)-tert-butyl 2-(2-bromopropanamido)-5-oxo-5-(tritylamino)pentanoate (): Similar Boc and trityl groups but replaces the alkyne with a bromopropanamido ester. Used as a PET radiotracer precursor. Fmoc-D-Glu(OBn)-NHTrt (): Features Fmoc (fluorenylmethyloxycarbonyl) instead of Boc, with a benzyl-protected glutamate backbone. Demonstrates divergent protection strategies for peptide synthesis. 5-((1H-tetrazol-5-yl)amino)-5-oxo-3-phenylpentanoic acid (): Replaces Boc/trityl with a tetrazole bioisostere and phenyl group, altering solubility and biological activity.
Table 1: Structural and Functional Group Comparison
Physicochemical Properties
- Solubility : The trityl group’s hydrophobicity reduces aqueous solubility, necessitating organic solvents (e.g., THF, DCM) for handling. Boc groups add moderate lipophilicity, whereas tetrazole analogs () improve solubility via ionization .
- Molecular Weight: The target compound’s molecular weight (~500–600 g/mol, inferred from analogs) is higher than simpler Boc-protected acids like (2S)-2-(Boc-amino)-3-(4,4-difluorocyclohexyl)propanoic acid (, .36 g/mol), impacting diffusion and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
